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Compound of Interest

Compound Name:
3,6-Dichloro-8-

(dichloromethyl)quinoline

Cat. No.: B030198 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dichloro-8-
(dichloromethyl)quinoline

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of the quinoline derivative, 3,6-Dichloro-8-
(dichloromethyl)quinoline. The information is curated for researchers, scientists, and

professionals in drug development, with a focus on structured data presentation, detailed

experimental methodologies, and logical visualizations to support further research and

application.

Core Physicochemical Data
The following tables summarize the available quantitative and qualitative physicochemical

properties of 3,6-Dichloro-8-(dichloromethyl)quinoline.
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Property Value Source

Molecular Formula C10H5Cl4N [1]

Molecular Weight 280.9654 g/mol [1]

Exact Mass 280.914660 u [1]

Melting Point 129-131°C [1]

Boiling Point (Predicted) 372.6 ± 37.0 °C [1]

Density (Predicted) 1.556 ± 0.06 g/cm³ [1]

pKa (Predicted) 0.03 ± 0.31 [1]

LogP 5.01780 [1]

XLogP3 4.6 [1]
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Property Value/Description Source

Solubility
Soluble in Chloroform, Ethyl

Acetate
[1]

Storage Temperature
-20°C Freezer, Under Inert

Atmosphere
[1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 1 [1]

Topological Polar Surface Area

(PSA)
12.89 Å² [1]

Heavy Atom Count 15 [1]

Complexity 224 [1]

Canonical SMILES
C1=C2C=C(C=NC2=C(C=C1C

l)C(Cl)Cl)Cl
[1]

Experimental Protocols for Physicochemical
Property Determination
While specific experimental details for 3,6-Dichloro-8-(dichloromethyl)quinoline are not

publicly available, this section outlines standard methodologies for determining the key

properties listed above.

Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically

signifies a pure compound.

Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-

walled capillary tube to a height of 2-3 mm.[2] The sample must be well-packed to ensure

accurate measurement.[2]

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a MelTemp or

Thiele tube).[2]

Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, as the

temperature approaches the expected melting point.[2]

Observation: The melting range is recorded from the temperature at which the first droplet of

liquid is observed to the temperature at which the entire sample has liquefied.[2]

Physicochemical Characterization Workflow

Compound Synthesis
(e.g., 3,6-Dichloro-8-(dichloromethyl)quinoline)

Purification & Purity Analysis
(e.g., Chromatography, NMR)

Crude Product

Physical Properties
(Melting Point, Boiling Point)

Pure Compound

Solubility & pKa
(Aqueous & Organic Solvents)

Lipophilicity
(LogP/LogD Determination)

Stability Assessment
(pH, Light, Temperature)

Further Development
(ADMET, In-vivo studies)

Click to download full resolution via product page

Caption: General workflow for physicochemical characterization of a new chemical entity.
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Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding a compound's ionization state at different pH values,

which influences its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

Principle: This method involves titrating a solution of the compound with a standardized acid

or base and monitoring the pH using a pH electrode.[3]

Procedure:

A precise amount of the compound is dissolved in a suitable solvent, often a mixture of

water and a co-solvent like methanol for sparingly soluble compounds.[3]

The solution is titrated with a strong acid or base of known concentration.[3]

The pH of the solution is measured after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant

added. The pKa is determined from the inflection point of this curve.[4]

Methodology: UV-Vis Spectrophotometry

Principle: This method is applicable if the protonated and deprotonated forms of the

compound have different UV-Vis absorption spectra.[3]

Procedure:

A series of buffer solutions with known pH values are prepared.

A constant concentration of the compound is added to each buffer solution.

The UV-Vis spectrum is recorded for each sample.

Data Analysis: The absorbance at a specific wavelength where the two species show a

significant difference is plotted against pH. The resulting sigmoidal curve allows for the

determination of the pKa at the inflection point.[4]
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Determination of Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure

of a drug's lipophilicity, which affects its membrane permeability and pharmacokinetic

properties.

Methodology: Shake-Flask Method

Principle: This is the traditional method for LogP determination, involving the direct

measurement of a compound's distribution between two immiscible phases.

Procedure:

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-

saturated with each other).

The mixture is shaken vigorously to allow the compound to partition between the two

phases until equilibrium is reached.

The phases are separated, and the concentration of the compound in each phase is

determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in

the octanol phase to the concentration in the aqueous phase.[5]

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This method correlates the retention time of a compound on a nonpolar stationary

phase with its lipophilicity.[6][7] It is a faster and less material-intensive alternative to the

shake-flask method.[8]

Procedure:

The compound is injected into an HPLC system equipped with a reversed-phase column

(e.g., C18).

The mobile phase typically consists of a mixture of water/buffer and an organic modifier

(e.g., methanol or acetonitrile).
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The retention time of the compound is measured under isocratic conditions.

Calculation: A calibration curve is generated using a series of reference compounds with

known LogP values. The LogP of the test compound is then interpolated from its retention

time using this curve.[8]

Solubility Determination
Solubility is a fundamental property that affects a drug's formulation and bioavailability.

Methodology: Equilibrium Solubility Method (Shake-Flask)

Principle: This method determines the saturation concentration of a compound in a specific

solvent.

Procedure:

An excess amount of the solid compound is added to a vial containing the solvent of

interest (e.g., water, buffer at a specific pH).

The resulting suspension is agitated at a constant temperature for a prolonged period

(e.g., 24-48 hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.

The concentration of the compound in the clear filtrate is quantified using an appropriate

analytical method (e.g., HPLC, UV-Vis spectroscopy).

Result: The measured concentration represents the equilibrium solubility of the compound in

that solvent at that temperature.
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Interrelation of Physicochemical Properties in Drug Development

Chemical Structure
(3,6-Dichloro-8-(dichloromethyl)quinoline)
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Absorption Formulation

Membrane Permeability

Distribution
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Caption: Relationship between core physicochemical properties and their impact on drug

development.

Conclusion
This guide provides a summary of the currently available physicochemical data for 3,6-
Dichloro-8-(dichloromethyl)quinoline. While much of the quantitative data is predictive, it

offers a valuable starting point for further experimental investigation. The detailed standard

operating procedures for key physicochemical tests—melting point, pKa, LogP, and solubility—

provide a framework for the experimental validation and characterization of this and other novel

chemical entities. A thorough understanding and experimental determination of these

properties are fundamental steps in the drug discovery and development pipeline, influencing

everything from initial screening to final formulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b030198?utm_src=pdf-body-img
https://www.benchchem.com/product/b030198?utm_src=pdf-body
https://www.benchchem.com/product/b030198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b030198?utm_src=pdf-custom-synthesis
https://www.lookchem.com/ProductWholeProperty_LCPL4424837.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.agilent.com/Library/applications/5991-4121EN.pdf
https://www.researchgate.net/publication/224054178_RP-HPLC_determination_of_lipophilicity_in_series_of_quinoline_derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC9867208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9867208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264295/
https://www.benchchem.com/product/b030198#physicochemical-properties-of-3-6-dichloro-8-dichloromethyl-quinoline
https://www.benchchem.com/product/b030198#physicochemical-properties-of-3-6-dichloro-8-dichloromethyl-quinoline
https://www.benchchem.com/product/b030198#physicochemical-properties-of-3-6-dichloro-8-dichloromethyl-quinoline
https://www.benchchem.com/product/b030198#physicochemical-properties-of-3-6-dichloro-8-dichloromethyl-quinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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